CY7-SE (triethylamine)

Description

Overview of Cyanine (B1664457) Dyes in Near-Infrared Fluorescence Research

Cyanine dyes are a class of synthetic organic dyes characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. medchemexpress.commedchemexpress.com This structure gives rise to their defining properties, including strong light absorption and intense fluorescence. rsc.org Within the broader family of cyanine dyes, those that absorb and emit light in the near-infrared (NIR) spectrum, typically between 700 and 900 nanometers, are of particular interest for biological research. ontosight.aind.edu

The NIR window offers several advantages for in vivo and in vitro imaging. nd.edu Biological tissues have lower absorption and autofluorescence in this spectral range, allowing for deeper tissue penetration and improved signal-to-noise ratios. nd.eduresearchgate.net Heptamethine cyanine dyes, often abbreviated as Cy7, are a prominent class of NIR dyes that have garnered significant attention for their favorable photophysical properties. rsc.orgrsc.org These properties include high extinction coefficients, meaning they absorb light very efficiently, and often good fluorescence quantum yields. medchemexpress.comontosight.ai Researchers have focused on modifying the structure of Cy7 dyes to enhance their water solubility, photostability, and fluorescence characteristics for various biological applications. rsc.orgrsc.org

Academic Significance of CY7-SE (triethylamine) as a Fluorescent Labeling Agent

CY7-SE (triethylamine), also known as Sulfo-Cyanine7 Succinimidyl Ester triethylamine (B128534), is a specific derivative of the Cy7 dye. medchemexpress.comglpbio.com Its academic significance lies in its function as a fluorescent labeling agent. targetmol.combiocat.comglpbio.com The "SE" in its name denotes the presence of a succinimidyl ester (also known as an NHS ester) functional group. glpbio.comcaymanchem.com This reactive group allows the dye to be covalently attached to primary amine groups (-NH₂) found in various biomolecules. glpbio.comcreative-proteomics.com

This capability to label proteins, antibodies, peptides, and oligonucleotides makes CY7-SE an invaluable tool for a wide range of research applications. medchemexpress.comglpbio.comtargetmol.com For instance, by labeling an antibody with CY7-SE, researchers can track the antibody's location within a biological system, such as its binding to specific cells or tissues. mdpi.com This has been demonstrated in studies involving the imaging of tumor-associated macrophages and the in vivo distribution of liposomes. caymanchem.commdpi.com The strong fluorescence emission of the Cy7 core in the NIR region facilitates sensitive detection in these applications.

The water-soluble nature of some CY7-SE variants, often due to the presence of sulfo groups, is another crucial feature. conju-probe.com This property allows for labeling reactions to be conducted in aqueous environments, which is essential for maintaining the stability and function of many biological molecules.

Key Properties of CY7-SE (triethylamine):

| Property | Description | Source(s) |

|---|---|---|

| Fluorescence | Emits light in the near-infrared (NIR) spectrum. | ontosight.aitargetmol.com |

| Excitation Maximum | Typically in the range of 700-770 nm. | glpbio.comtargetmol.combiocat.comglpbio.com |

| Emission Maximum | Approximately 790 nm. | glpbio.comtargetmol.combiocat.comglpbio.com |

| Reactive Group | Contains a succinimidyl ester (SE) for amine labeling. | glpbio.comcaymanchem.com |

| Applications | Labeling of proteins, antibodies, peptides, and oligonucleotides. | medchemexpress.comglpbio.comtargetmol.com |

Historical Context of Succinimidyl Ester Reactivity in Bioconjugation Chemistry

The use of succinimidyl esters (SE), or N-hydroxysuccinimide (NHS) esters, as amine-reactive chemical groups is a cornerstone of modern bioconjugation chemistry. creative-proteomics.comglenresearch.com This chemistry predates the widespread use of complex fluorescent probes like CY7-SE. NHS esters became popular due to their high reactivity and ability to form stable amide bonds with primary amines under relatively mild, physiological pH conditions (typically pH 7.2-9). creative-proteomics.comthermofisher.com

The reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ester. creative-proteomics.comglenresearch.com This leads to the formation of a stable amide bond, which covalently links the molecule of interest (in this case, the Cy7 dye) to the target biomolecule, and the release of N-hydroxysuccinimide as a byproduct. creative-proteomics.comglenresearch.com

A critical consideration in this reaction is the competition with hydrolysis, where the NHS ester reacts with water and becomes non-reactive towards amines. thermofisher.comnih.gov The rate of hydrolysis increases with pH. thermofisher.com Therefore, optimizing the reaction conditions, such as pH and buffer composition, is crucial for achieving efficient labeling. lumiprobe.comwindows.net The development of water-soluble NHS esters, like sulfo-NHS esters, has further enhanced the efficiency of these reactions in aqueous buffers by increasing the reagent's solubility and reducing the need for organic co-solvents that could potentially denature proteins. thermofisher.com This well-established and reliable chemistry provides the foundation for the utility of CY7-SE and other NHS ester-containing probes in academic research. researchgate.net

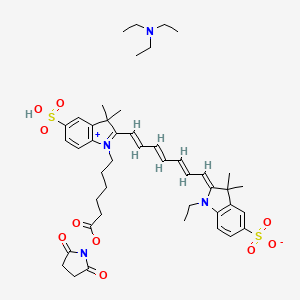

Structure

2D Structure

Properties

IUPAC Name |

N,N-diethylethanamine;(2Z)-2-[(2E,4E,6E)-7-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H45N3O10S2.C6H15N/c1-6-40-31-20-18-27(53(46,47)48)25-29(31)38(2,3)33(40)15-11-8-7-9-12-16-34-39(4,5)30-26-28(54(49,50)51)19-21-32(30)41(34)24-14-10-13-17-37(45)52-42-35(43)22-23-36(42)44;1-4-7(5-2)6-3/h7-9,11-12,15-16,18-21,25-26H,6,10,13-14,17,22-24H2,1-5H3,(H-,46,47,48,49,50,51);4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUBTBAIIZEVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H60N4O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cy7 Se Triethylamine and Its Derivatives

General Synthetic Pathways for Cyanine (B1664457) Dyes

Polymethine cyanine dyes are characterized by a chromophoric system of conjugated double bonds flanked by two nitrogen-containing heterocyclic groups. wikipedia.org The length of this polymethine chain dictates the absorption and emission wavelengths of the dye. Heptamethine cyanine dyes (Cy7) absorb and emit in the near-infrared (NIR) region, making them valuable for applications like in vivo imaging. mdpi.comnih.gov

A prevalent synthetic strategy involves the condensation of two heterocyclic quaternary salts with a suitable polymethine chain precursor. acs.org For symmetrical heptamethine dyes, this typically involves reacting two equivalents of a quaternary indolenium salt with a five-carbon chain precursor. mdpi.commdpi.com

Common synthetic routes include:

Condensation with Glutacondianil Precursors: A widely used method involves the reaction of two equivalents of a 2,3,3-trimethylindoleninium salt with a glutacondialdehyde dianil salt, such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride. This reaction is typically carried out in a solvent like ethanol (B145695) or a mixture of acetic anhydride (B1165640) and acetic acid, often with a base like sodium acetate (B1210297) or triethylamine (B128534) to facilitate the condensation. mdpi.commdpi.com

Synthesis from Furfural (B47365) Derivatives: A more recent approach utilizes furfural derivatives as starting materials. This method can be adapted into a one-pot reaction or a stepwise condensation strategy to produce both symmetrical and asymmetrical Cy7 dyes with high yields and good functional group tolerance. acs.orgacs.org

Stepwise Synthesis for Asymmetrical Dyes: The synthesis of asymmetrical dyes, which have different heterocyclic nuclei, requires a more controlled, stepwise approach. This involves first synthesizing a hemicyanine intermediate by reacting one heterocyclic salt with the polymethine precursor, followed by a second condensation with a different heterocyclic salt. acs.org

These general pathways form the foundation for creating the core structure of CY7, which is then further modified to introduce sulfonate groups for water solubility and a succinimidyl ester for reactivity.

Synthesis of Sulfo-Cyanine7 Succinimidyl Ester Precursors

The synthesis of CY7-SE, a water-soluble and amine-reactive dye, involves two key stages: the synthesis of the sulfonated cyanine carboxylic acid precursor, followed by its activation to the N-Hydroxysuccinimide (NHS) ester.

Synthesis of the Sulfo-Cy7 Carboxylic Acid Core: The synthesis begins with the preparation of sulfonated indolenium precursors. A typical precursor is an N-alkylated indolenine bearing a sulfonic acid group, often introduced via sulfonation of the indolenine ring, and a reactive methyl group at the 2-position. A carboxylic acid functionality is incorporated into one of the N-alkyl side chains, which will later be converted to the succinimidyl ester.

A documented method involves the reaction of a sulfonated indolenium salt with a pentamethine salt in the presence of triethylamine and acetonitrile (B52724), heated to reflux. mdpi.comgoogle.com A specific patent describes charging a reactor with methanol, a sulfonated indolenium compound, a second heterocyclic compound, and then adding triethylamine to drive the condensation reaction that forms the cyanine dye core. google.com This process yields the Sulfo-Cy7 carboxylic acid. lumiprobe.com This precursor is a highly water-soluble NIR dye due to the presence of the sulfo groups. lumiprobe.comapexbt.com

Activation to the Succinimidyl Ester (NHS Ester): The terminal carboxylic acid on the Sulfo-Cy7 dye is then activated to form the amine-reactive NHS ester. This is a standard procedure in bioconjugation chemistry. nih.gov The reaction involves treating the Sulfo-Cy7 carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net Triethylamine or another non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to the reaction in an organic solvent like DMF or DMSO to facilitate the coupling. nih.govlumiprobe.com The carbodiimide activates the carboxylic acid, which then reacts with NHS to form the stable, yet reactive, succinimidyl ester, CY7-SE. researchgate.netglenresearch.com

Role of Triethylamine in Cyanine Dye Synthesis and Functionalization

Triethylamine (Et₃N) is a simple, sterically unhindered tertiary amine that functions primarily as a base and catalyst in various stages of CY7-SE synthesis. neb.com Its properties make it indispensable for achieving high efficiency and yields in several key reactions.

The final step in preparing CY7-SE for bioconjugation is the reaction of its NHS ester group with a primary amine on a target molecule (e.g., a lysine (B10760008) residue on a protein). This is an amine acylation reaction. When this coupling is performed in organic solvents like DMF, a tertiary amine base such as triethylamine is required. lumiprobe.comneb.com

The primary amine (R-NH₂) attacks the electrophilic carbonyl carbon of the succinimidyl ester. This forms a tetrahedral intermediate. The departure of the N-hydroxysuccinimide leaving group and the deprotonation of the amine result in a stable amide bond. Triethylamine's role is to act as a proton scavenger, neutralizing the proton released from the amine, which drives the reaction to completion. glenresearch.com The optimal pH for NHS ester coupling in aqueous buffers is around 8.3-8.5, which underscores the need for a basic environment that deprotonates the primary amine, increasing its nucleophilicity. lumiprobe.com

Table 1: Comparison of Bases in Amine Acylation and Cyanine Synthesis

| Base | Structure | pKa of Conjugate Acid | Key Characteristics | Typical Application in Cy7 Synthesis |

| Triethylamine (TEA) | N(CH₂CH₃)₃ | ~10.75 | Strong, sterically accessible base; can exhibit nucleophilicity. researchgate.net | Condensation steps; activation of carboxylic acids; amine coupling in organic solvents. mdpi.comgoogle.comlumiprobe.com |

| Diisopropylethylamine (DIPEA) | (i-Pr)₂NEt | ~11.0 | Strong, non-nucleophilic base due to steric hindrance. researchgate.net | Preferred for reactions with highly reactive acylating agents to avoid side reactions. nih.govresearchgate.net |

| Sodium Acetate (NaOAc) | CH₃COONa | ~4.76 | Weaker base; often used as a catalyst in acetic anhydride/acid mixtures. | Condensation steps for heptamethine dye formation. mdpi.com |

Beyond being a simple stoichiometric base, triethylamine serves catalytic functions. In the condensation reactions that form the cyanine polymethine chain, such as the reaction between an indolenium salt and a pentamethine precursor, triethylamine facilitates the deprotonation of the reactive methyl group on the indolenium ring. mdpi.com This generates a highly reactive methylene (B1212753) nucleophile that attacks the polymethine chain precursor, initiating the condensation cascade.

Similarly, in the activation of the Sulfo-Cy7 carboxylic acid with EDC/NHS, triethylamine helps to deprotonate the carboxylic acid, enhancing its reactivity towards the carbodiimide. It also maintains a basic environment that favors the stability of the active O-acylisourea intermediate and its subsequent reaction with N-hydroxysuccinimide. researchgate.net

The presence and concentration of triethylamine can significantly influence the outcome of the synthesis. In the condensation step for heptamethine dye formation, using triethylamine as the base in a solvent like acetonitrile at reflux has been shown to produce good yields. mdpi.com In a patented procedure for sulfo-cyanine dyes, the addition of triethylamine was a key step to drive the reaction. google.com

However, the choice of base can be critical. While triethylamine is effective, its nucleophilic nature can sometimes lead to side reactions, especially with highly reactive intermediates. researchgate.net For instance, when activating a carboxylic acid with a very strong agent, the less-hindered triethylamine could potentially react with the activated intermediate. In such cases, a more sterically hindered, non-nucleophilic base like DIPEA (Hünig's base) might be preferred to minimize side product formation and improve the yield of the desired product. nih.govresearchgate.net Nevertheless, for many standard cyanine dye syntheses and NHS ester formations, triethylamine provides a cost-effective and efficient solution, leading to high product yields under optimized conditions. mdpi.comneb.com

Advanced Derivatization Strategies for CY7-SE Probes

CY7-SE is a versatile platform for creating advanced molecular probes for bioimaging and diagnostics. The succinimidyl ester allows for straightforward conjugation to any molecule containing a primary amine. Derivatization strategies focus on modifying the dye's properties or attaching it to specific targeting moieties.

Improving Photophysical Properties: The core structure of the Cy7 dye can be modified to enhance its performance. Strategies include introducing a central cyclohexyl ring into the heptamethine chain or adding sterically shielding arms to the dye. These modifications can increase photostability, enhance quantum yield, and reduce self-aggregation, which often quenches fluorescence. nih.gov

Conjugation to Targeting Ligands: A primary application of CY7-SE is its conjugation to molecules that target specific biological structures. This includes peptides, antibodies, and small molecules that bind to specific receptors on cancer cells or other disease markers. For example, Sulfo-Cy7 has been conjugated to chelators which are then attached to targeting peptides like minigastrin or RGD for multimodal imaging. nih.gov

Creating Fluorogenic Probes: Advanced strategies involve transforming the Cy7 dye into a fluorogenic probe, where its fluorescence is "turned off" until it interacts with its specific target. This can be achieved through intramolecular ring-closure strategies, where a nucleophilic side chain on the dye forms a non-fluorescent spirolactone or similar structure. Upon binding to the target, a conformational change breaks this intramolecular bond, restoring the dye's bright fluorescence and providing a high signal-to-background ratio. nih.gov

These derivatization approaches expand the utility of the CY7-SE scaffold far beyond a simple NIR label, enabling the creation of sophisticated probes for highly specific and sensitive molecular imaging.

Rational Design of Chromophore Modifications for Spectral Tuning

The spectral properties of CY7 dyes, including their absorption and emission maxima, are primarily determined by the structure of their chromophore. nih.gov Rational design and modification of this chromophore allow for fine-tuning of its optical characteristics to suit specific applications. rsc.orgnih.gov

Key strategies for spectral tuning include:

Varying Polymethine Chain Length: The length of the conjugated polymethine chain is a major determinant of the dye's spectral properties. nih.gov Each two-carbon addition to the chain results in a bathochromic (red) shift of approximately 100 nm in both absorption and emission spectra. nih.govrsc.org The heptamethine chain in CY7 is responsible for its characteristic absorption and emission in the NIR region (around 750-800 nm). rsc.orgchempep.com

Modifying Heterocyclic End Groups: The nature of the heterocyclic rings (e.g., indolenine, benzothiazole, quinoline) at the ends of the polymethine chain significantly influences the dye's electronic structure and, consequently, its spectral properties. nih.govnih.gov Introducing electron-donating or electron-withdrawing substituents onto these aromatic rings can fine-tune the absorption and emission wavelengths. nih.govrsc.orgresearchgate.net For instance, electron-withdrawing groups can lead to blue-shifted spectra, while electron-donating groups may cause a red shift. nih.govnih.gov

Substitution on the Polymethine Chain: Introducing substituents directly onto the central polymethine chain can alter the dye's conformation and electronic distribution, thereby affecting its spectral properties. rsc.org Incorporating a rigid cyclohexene (B86901) ring into the chain can enhance photostability and fluorescence quantum yield. rsc.org Substitution at the central meso-position of the chain with electron-withdrawing or electron-donating groups can also shift the absorption spectrum. rsc.org

Controlling Molecular Symmetry: The symmetry of the dye molecule plays a role in its spectral characteristics. Asymmetrical cyanines, which have different heterocyclic groups at each end, can be designed to achieve specific properties. researchgate.net Breaking the molecular symmetry can induce changes in bond length alternation along the polymethine chain, which in turn alters the absorption properties. chemrxiv.org

The following table summarizes the effects of different chromophore modifications on the spectral properties of cyanine dyes.

| Modification Strategy | Structural Change | Effect on Spectra (Absorption/Emission) | Reference(s) |

| Polymethine Chain Elongation | Increase in the number of methine units (e.g., Cy5 to Cy7) | ~100 nm red shift per two-carbon addition | nih.govrsc.org |

| Heterocycle Substitution | Addition of electron-withdrawing groups (e.g., fluorine) | Hypsochromic (blue) shift | nih.gov |

| Heterocycle Substitution | Addition of electron-donating groups (e.g., methoxy) | Bathochromic (red) shift | nih.gov |

| Chain Rigidification | Incorporation of a cyclic structure (e.g., cyclohexene) into the chain | Enhanced quantum yield and photostability | rsc.org |

| Meso-position Substitution | Addition of an electron-withdrawing group to the central carbon | Bathochromic (red) shift, decreased fluorescence quantum yield | rsc.org |

| Meso-position Substitution | Addition of an electron-donating group to the central carbon | Hypsochromic (blue) shift, increased fluorescence quantum yield | rsc.org |

Incorporation of Bioorthogonal Reactive Groups (e.g., Azides, Alkynes)

To enable specific labeling of biomolecules in complex biological environments, CY7 dyes are often functionalized with bioorthogonal reactive groups. These groups react selectively with a specific partner group, allowing for precise conjugation without interfering with native biological functional groups. Azides and alkynes are the most common bioorthogonal handles used for this purpose, participating in "click chemistry" reactions. vectorlabs.comorganic-chemistry.org

Synthetic Approaches: The synthesis of bioorthogonally-reactive CY7 derivatives typically involves modifying a precursor dye that already contains a suitable functional group for derivatization, such as a carboxylic acid or an amine.

Azide (B81097) Functionalization: CY7-azide derivatives can be prepared for labeling alkyne-modified biomolecules. lumiprobe.cominterchim.fr A common synthetic route involves coupling a CY7 derivative containing a carboxylic acid (often activated as an NHS ester) with an amino-PEG-azide linker. This creates a stable amide bond and introduces a terminal azide group, often with a polyethylene (B3416737) glycol (PEG) spacer to improve water solubility and reduce steric hindrance. nih.gov

Alkyne Functionalization: Similarly, CY7-alkyne derivatives are synthesized for reaction with azide-modified targets. The synthesis can proceed by reacting a CY7-NHS ester with an amino-alkyne reagent. nih.gov These reactions are typically carried out in an organic solvent like dimethylformamide (DMF) with a base such as triethylamine to facilitate the reaction.

These functionalized dyes are crucial for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. vectorlabs.com CuAAC is a highly efficient reaction, while SPAAC, which uses strained cyclooctynes, avoids the need for a potentially cytotoxic copper catalyst, making it highly suitable for live-cell imaging. vectorlabs.com

Recent strategies have also enabled the direct introduction of functional groups like azides and terminal alkynes onto the heptamethine scaffold itself, providing new avenues for tuning properties and attaching linkers. rsc.org

Synthetic Approaches for Conjugation with Polymeric Scaffolds and Lipids

Conjugating CY7 dyes to larger structures like polymeric scaffolds and lipids is a key strategy for developing advanced imaging agents and drug delivery systems. acs.org These conjugates can offer improved solubility, stability, and pharmacokinetic properties.

Conjugation to Polymeric Scaffolds: Polymer-dye conjugates are often created for in vivo imaging and theranostics. acs.org The most common method for attaching CY7 to a polymer is through the reaction of an amine-reactive CY7 derivative, such as CY7-SE (or CY7-NHS ester), with a polymer containing primary amine groups. nih.gov

The general procedure involves:

Dissolving the amine-containing polymer (e.g., polyethylene glycol (PEG), poly-L-lysine, or HPMA copolymers) in an appropriate aqueous buffer, often with a slightly alkaline pH (8.0-9.0) to ensure the primary amines are deprotonated and nucleophilic. aatbio.com

Dissolving the CY7-SE in a water-miscible organic solvent like DMSO or DMF, as it often has low aqueous solubility. apexbt.com

Adding the CY7-SE solution to the polymer solution and allowing the reaction to proceed, typically for 1-2 hours at room temperature, protected from light.

Purifying the resulting polymer-dye conjugate using techniques like dialysis or size-exclusion chromatography to remove unreacted dye.

The degree of labeling (dye-to-polymer ratio) must be carefully controlled, as over-labeling can lead to fluorescence quenching due to dye aggregation and may alter the polymer's properties. nih.govaatbio.com

Conjugation to Lipids: Lipid-dye conjugates are essential for labeling liposomes, micelles, and cell membranes. The synthesis of CY7-lipid conjugates typically involves forming a stable amide bond between an amine-reactive CY7 dye and a lipid that has a primary amine headgroup, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE).

The reaction is analogous to polymer conjugation, where CY7-SE is reacted with the amino-lipid in a suitable solvent mixture, often chloroform/methanol containing a base like triethylamine, to facilitate the coupling. The resulting CY7-lipid conjugate can then be incorporated into liposomal formulations or used to label other lipid-based nanostructures.

Bioconjugation Strategies and Mechanistic Insights

Amine-Reactive Conjugation Protocols with CY7-SE (triethylamine)

CY7-SE is a prominent member of the succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester family of reagents, which are widely employed for their selective reactivity towards primary amines. glenresearch.comlumiprobe.com This reactivity is the foundation of its use in labeling proteins, peptides, and amine-modified nucleic acids. glenresearch.comabpbio.com

The primary targets for CY7-SE on proteins are the primary amine (–NH₂) groups. These are found at the N-terminus of polypeptide chains (the α-amine) and, more abundantly, on the side chain of lysine (B10760008) (Lys, K) residues (the ε-amine). thermofisher.com Due to their typical positive charge under physiological conditions, lysine residues are generally located on the exterior surface of proteins, making their primary amines accessible for conjugation without significant disruption of the protein's tertiary structure. thermofisher.com

The chemical mechanism involves a nucleophilic acyl substitution. glenresearch.com The non-protonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester group on the CY7 molecule. glenresearch.comthermofisher.com This attack forms a transient tetrahedral intermediate, which then resolves by eliminating the N-hydroxysuccinimide (NHS) group, a stable leaving group. glenresearch.com The final result is the formation of a highly stable covalent amide bond between the CY7 dye and the biomolecule. thermofisher.comthermofisher.com

The covalent linkage formed between CY7-SE and a primary amine is an amide bond. This bond is exceptionally stable under a wide range of physiological and experimental conditions. glenresearch.comthermofisher.comstallardediting.com Unlike esters or thioesters, which can be formed if SE reagents react with hydroxyl or sulfhydryl groups, the amide bond is resistant to hydrolysis and displacement by other nucleophiles, ensuring the long-term integrity of the fluorescently labeled conjugate. glenresearch.comresearchgate.net This stability is critical for applications that involve extended incubation times, variable pH environments, or subsequent purification and analysis steps. The robustness of the amide linkage ensures that the fluorescent signal remains quantitatively associated with the target biomolecule throughout the experiment. thermofisher.com

The efficiency of the conjugation reaction is highly dependent on several key parameters. A competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, cleaving the ester and rendering the dye inactive for conjugation. thermofisher.comresearchgate.net Optimizing conditions is crucial to favor the amine reaction over hydrolysis.

pH: The reaction is strongly pH-dependent. lumiprobe.com For the primary amine to be an effective nucleophile, it must be in its non-protonated state. Therefore, the reaction is typically carried out in a buffer with a slightly alkaline pH, generally between 7.2 and 9.0. thermofisher.comresearchgate.net The optimal range is often cited as pH 8.3-8.5. lumiprobe.com While a higher pH increases the concentration of deprotonated amines and can accelerate the reaction, it also significantly increases the rate of NHS ester hydrolysis. For instance, the half-life of an NHS-ester can decrease from several hours at pH 7.0 to just minutes at pH 8.6. thermofisher.comthermofisher.com

Solvent Systems: CY7-SE, like many NHS esters, is sensitive to moisture. It is typically supplied as a lyophilized solid and should be dissolved in a dry, water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), immediately before use to create a stock solution. glenresearch.comlumiprobe.com This stock solution is then added in a small volume (often 5-10% of the total reaction volume) to the aqueous buffer containing the biomolecule to initiate the conjugation. researchgate.net High-quality, anhydrous solvents are essential to prevent premature hydrolysis of the dye. lumiprobe.com

Buffer Compatibility: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target biomolecule for reaction with the CY7-SE, thereby reducing the labeling efficiency. thermofisher.com Compatible buffers include phosphate (B84403), sodium bicarbonate, HEPES, or borate (B1201080) buffers. thermofisher.com If a protein is in an incompatible buffer, it must be exchanged, for example, through dialysis, prior to labeling. abpbio.com

Interactive Table 1: Optimization of Amine-Reactive Conjugation with CY7-SE

| Parameter | Recommended Range/Condition | Rationale & Key Considerations | Incompatible Reagents |

|---|---|---|---|

| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Balances the need for deprotonated primary amines (nucleophilic) against the increasing rate of NHS-ester hydrolysis at higher pH. lumiprobe.comthermofisher.com | N/A |

| Solvent for Dye Stock | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive and will hydrolyze. Dry solvent preserves reactivity. glenresearch.com | Aqueous solutions (for storage) |

| Reaction Buffer | Phosphate, Bicarbonate, Borate, HEPES | Must not contain primary amines that compete with the target biomolecule for the dye. thermofisher.com | Tris, Glycine, Ammonium (B1175870) ions |

| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can help control the rate of hydrolysis, while room temperature allows for shorter reaction times (e.g., 30-60 minutes). thermofisher.com | N/A |

| Biomolecule Concentration | > 2 mg/mL | Higher concentrations favor the bimolecular conjugation reaction over the hydrolysis reaction, increasing efficiency. abpbio.com | N/A |

Advanced Bioconjugation Methodologies Employing CY7-SE Derivatives

While direct amine labeling is a robust and widely used technique, the random nature of targeting lysine residues can sometimes be a limitation. To achieve greater control over the site of labeling and to enable different conjugation strategies, derivatives of the CY7 fluorophore have been developed for use in advanced, bioorthogonal methodologies.

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, and can be performed in complex biological environments without interfering with native biochemical processes (i.e., they are bioorthogonal). interchim.frnih.gov The most common form used in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). interchim.frnih.gov

For these applications, CY7 is functionalized not with an NHS ester, but with either an azide (B81097) or a terminal alkyne group. vectorlabs.comlumiprobe.commedchemexpress.com This allows CY7 to be "clicked" onto a biomolecule that has been pre-functionalized with the complementary partner group. For example, a CY7-azide derivative can be reacted with a protein that has been metabolically or enzymatically engineered to contain an alkyne-bearing unnatural amino acid. vectorlabs.com This approach provides precise, site-specific labeling that is not possible with random amine-reactive chemistry. baseclick.eu

Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that avoids the need for a potentially cytotoxic copper catalyst by using a strained cyclooctyne (B158145) derivative (e.g., DBCO, DIBO). interchim.com CY7-azide can react with a strained cyclooctyne on a biomolecule to form a stable conjugate, making this method highly suitable for applications in living cells. vectorlabs.com

Interactive Table 2: CY7 Derivatives for Click Chemistry

| CY7 Derivative | Complementary Group on Biomolecule | Reaction Type | Key Feature |

|---|---|---|---|

| CY7-Azide | Terminal Alkyne | CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | High efficiency and specificity; requires a copper catalyst. interchim.frvectorlabs.com |

| CY7-Azide | Strained Alkyne (e.g., DBCO) | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | Copper-free, making it highly bioorthogonal and suitable for live-cell imaging. vectorlabs.cominterchim.com |

| CY7-Alkyne | Azide | CuAAC or SPAAC (with azide on strained ring) | Provides flexibility in labeling strategy, allowing the dye to carry the alkyne moiety. lumiprobe.commedchemexpress.com |

Beyond general biomolecule labeling, CY7 conjugates are instrumental in creating targeted probes for diagnostics and molecular imaging. This involves attaching the CY7 dye to a targeting moiety, such as a peptide, antibody, or small molecule, that has a high affinity for a specific biological target, like a cell surface receptor that is overexpressed on cancer cells.

A notable research example involves the development of a dual-modality imaging agent for targeting tumors. In this study, a sulfo-Cy7 dye was conjugated to a scaffold molecule that also featured targeting peptides. One such conjugate included an RGD peptide, which specifically targets αvβ3 integrin receptors often upregulated in angiogenesis. Another version used a minigastrin (MG) peptide to target the cholecystokinin (B1591339) 2 (CCK2) receptor. These targeted Cy7 conjugates demonstrated highly specific binding and internalization into cells expressing the corresponding receptors, showcasing the power of this strategy for developing receptor-specific imaging agents. This approach allows for the visualization of specific cellular populations or tissues based on their unique molecular signatures.

Mechanistic Elucidation of Bioconjugation Reactions

Kinetic Studies of Succinimidyl Ester Aminolysis

The bioconjugation of CY7-SE (triethylamine) to biological molecules predominantly occurs through the aminolysis of its succinimidyl ester group by primary amines, such as the ε-amino group of lysine residues. Understanding the kinetics of this reaction is crucial for optimizing conjugation efficiency and ensuring the formation of stable amide bonds. The rate of succinimidyl ester aminolysis is influenced by several factors, most notably pH, as the reaction is in direct competition with hydrolysis of the ester. thermofisher.comnih.gov

Kinetic studies have demonstrated that the rate of aminolysis is dependent on the concentration of the deprotonated amine, which is governed by the pKa of the amine and the pH of the reaction buffer. mst.edu The reaction is generally described by a second-order rate law, where the observed rate constant is a function of both the aminolysis and hydrolysis rates.

The hydrolysis of N-hydroxysuccinimide esters is significantly accelerated at higher pH. thermofisher.com For instance, the half-life of hydrolysis for a typical NHS-ester is approximately 4 to 5 hours at pH 7.0 and 0°C, but this decreases dramatically to just 10 minutes at pH 8.6 and 4°C. thermofisher.com This underscores the critical importance of carefully controlling the reaction pH to favor aminolysis over hydrolysis, especially when working with low concentrations of the target protein. nih.gov

Quantitative kinetic data for the aminolysis of succinimidyl esters with various amines provide valuable insights into the reaction mechanism. The table below presents second-order rate constants for the aminolysis of p-methoxybenzoic acid N-hydroxysuccinimide ester by a series of amines in an aqueous dioxane solution. While not specific to CY7-SE, these data illustrate the general principles of NHS ester reactivity.

Table 2: Second-Order Rate Constants for the Aminolysis of p-Methoxybenzoic Acid NHS Ester

| Amine | pKa | kamine (M-1s-1) |

|---|---|---|

| Glycine Ethyl Ester | 7.60 | 0.87 |

| Glycinamide | 8.00 | 2.50 |

| Taurine | 8.85 | 11.5 |

| β-Alanine | 10.14 | 50.9 |

| n-Butylamine | 10.51 | 105 |

| Ethylamine | 10.55 | 118 |

| Diethylamine | 11.10 | 18.3 |

Data from Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583–3586.

Investigating Factors Influencing Conjugation Selectivity and Efficiency

The selectivity and efficiency of the bioconjugation reaction between CY7-SE (triethylamine) and a target biomolecule are governed by a confluence of factors. A primary determinant is the competition between the desired aminolysis reaction and the undesirable hydrolysis of the succinimidyl ester. nih.gov The rate of hydrolysis is significantly influenced by pH, increasing at more alkaline conditions. thermofisher.com Therefore, while a higher pH increases the concentration of the nucleophilic deprotonated amine, it also accelerates the competing hydrolysis reaction, necessitating a careful optimization of the reaction pH to achieve maximal conjugation efficiency. The optimal pH for the modification of primary amines with NHS esters is generally considered to be in the range of 8.3-8.5. lumiprobe.com

The composition of the reaction buffer is also critical. Buffers containing primary amines, such as Tris, are generally avoided as they can compete with the target molecule for reaction with the succinimidyl ester, thereby reducing the conjugation efficiency. thermofisher.comlumiprobe.com Phosphate, borate, and carbonate buffers are commonly employed for NHS ester conjugation reactions. thermofisher.com

Steric hindrance can also play a significant role in both the efficiency and selectivity of the conjugation. The accessibility of the target amine on the biomolecule can influence the rate of reaction. Furthermore, the structure of the cyanine (B1664457) dye itself can impact reactivity. For instance, the introduction of bulky groups for steric shielding, while beneficial for reducing non-specific interactions, could potentially hinder the approach of the succinimidyl ester to the target amine if not appropriately designed. nih.gov

Selectivity between different amine groups on a protein, such as the N-terminal α-amine and the ε-amines of lysine residues, is another important consideration. The lower pKa of the N-terminal α-amine (typically around 8.0) compared to the ε-amine of lysine (around 10.5) can be exploited to achieve a degree of N-terminal selectivity by performing the reaction at a near-neutral pH. polyu.edu.hknih.gov At a pH closer to the pKa of the N-terminus, a larger fraction of the α-amines will be deprotonated and thus more nucleophilic compared to the lysine ε-amines.

The following table summarizes the key factors that influence the selectivity and efficiency of CY7-SE (triethylamine) bioconjugation.

Table 3: Factors Influencing Conjugation Selectivity and Efficiency

| Factor | Influence on Selectivity and Efficiency | Key Considerations |

|---|---|---|

| pH | Affects the balance between aminolysis and hydrolysis, and the nucleophilicity of the target amine. thermofisher.comnih.gov | Optimal pH is typically 8.3-8.5 for primary amines. lumiprobe.com Lower pH can favor N-terminal labeling. polyu.edu.hk |

| Buffer Composition | The presence of competing nucleophiles can reduce efficiency. | Amine-containing buffers (e.g., Tris) should be avoided. thermofisher.comlumiprobe.com Phosphate, borate, or carbonate buffers are preferred. thermofisher.com |

| Competition with Hydrolysis | Hydrolysis of the succinimidyl ester is a major competing reaction that reduces conjugation efficiency. nih.gov | The rate of hydrolysis is significantly faster than aminolysis, especially at higher pH. thermofisher.comnih.gov |

| Steric Hindrance | The accessibility of the target amine and the structure of the dye can affect the reaction rate. nih.gov | Bulky shielding groups on the dye must be designed to not impede access to the reactive site. nih.gov |

| Reactant Concentration | Higher concentrations of the target biomolecule can favor aminolysis over hydrolysis. nih.gov | Low protein concentrations can lead to a greater proportion of hydrolysis. nih.gov |

Advanced Spectroscopic Applications of Cy7 Se Triethylamine

Fluorescence Spectroscopy in Biological Systems

Fluorescence spectroscopy leverages the unique spectral properties of fluorophores like CY7-SE to probe biological systems. The dye's high molar extinction coefficient and quantum yield contribute to its bright fluorescence, enabling sensitive detection of labeled molecules. axispharm.comtocris.com

Quantitative Fluorescent Labeling and Detection Assays

CY7-SE is extensively used for the quantitative labeling of various biomolecules, including proteins, antibodies, peptides, and nucleic acids. medchemexpress.com The succinimidyl ester group forms a stable amide bond with primary amino groups (e.g., the side chain of lysine (B10760008) residues in proteins) under mild alkaline conditions. aatbio.com The efficiency of this reaction allows for the precise control of the degree of labeling (DOL), which is a critical parameter in quantitative assays.

Protocols for labeling often recommend a protein concentration of 2-10 mg/mL in a buffer free of extraneous primary amines (like Tris or glycine) at a pH of 8.5 ± 0.5 to ensure optimal reaction efficiency. medchemexpress.comaatbio.com By controlling the molar ratio of dye to protein, researchers can produce conjugates with a desired number of fluorophores per molecule, which is essential for assays where signal intensity is correlated with the quantity of the target analyte. aatbio.com These labeled molecules are then used in various detection assays, such as flow cytometry, fluorescence microscopy, and in vivo imaging, to quantify target populations or molecules. tocris.commedchemexpress.com

| Parameter | Recommended Value/Condition | Rationale |

|---|---|---|

| Protein Concentration | 2-10 mg/mL | Ensures optimal labeling efficiency; lower concentrations can significantly reduce efficiency. medchemexpress.comaatbio.com |

| Reaction Buffer pH | 8.0 - 9.0 | Facilitates the deprotonation of primary amines, making them nucleophilic for reaction with the NHS ester. aatbio.com |

| Buffer Composition | Free of primary amines (e.g., PBS) | Prevents competitive reaction of the dye with buffer components instead of the target protein. medchemexpress.com |

| Dye:Protein Molar Ratio | Starting at 10:1 | A common starting point, which can be optimized (e.g., 5:1 to 20:1) to achieve the desired degree of labeling. aatbio.com |

Spectroscopic Characterization of Dye-Biomolecule Conjugates

Following the labeling reaction, it is crucial to characterize the resulting dye-biomolecule conjugate spectroscopically. This process confirms the successful conjugation and provides information about the purity and properties of the final product. A key feature observed in the absorbance spectra of Cy7-protein conjugates is the appearance of a shoulder or a distinct peak at shorter wavelengths (around 700 nm) relative to the main absorption maximum (~750 nm). nih.gov This secondary peak is attributed to the formation of H-aggregates, which are dimers or higher-order aggregates of the dye molecules on the surface of the biomolecule. nih.gov The magnitude of this H-aggregate peak can be dependent on the degree of labeling and the specific protein, serving as an indicator of dye-dye interactions on the conjugate. nih.gov

The degree of labeling (DOL) itself is a critical parameter determined spectroscopically. It is calculated by measuring the absorbance of the conjugate at the dye's maximum absorption wavelength (~750 nm) and the protein's absorption maximum (typically 280 nm). In addition to UV-Vis spectroscopy, techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) are used to assess the purity of the conjugate, separating the labeled biomolecule from free, unreacted dye and identifying species with different degrees of labeling.

Analysis of Emission Spectra and Quantum Yields in Diverse Milieus

The fluorescence emission spectrum and quantum yield of CY7-SE are sensitive to its local environment. The quantum yield (φ), a measure of the efficiency of fluorescence, is inherently high for CY7, but can be further modulated by its surroundings. tocris.comresearchgate.net For instance, factors that restrict the dye's molecular motion, such as increased solvent viscosity or steric hindrance upon binding to a macromolecule, can lead to an increase in fluorescence quantum yield. researchgate.net This is because non-radiative decay pathways, like cis-trans isomerization of the polymethine chain, are suppressed in a more rigid environment. researchgate.net

Conversely, the formation of self-quenching aggregates in aqueous solutions can decrease fluorescence efficiency. researchgate.net The use of sulfonated CY7-SE enhances water solubility, which helps to mitigate this aggregation and maintain a high quantum yield in biological buffers. axispharm.com Studies have also shown that the emission spectra of cyanine (B1664457) dyes can exhibit shifts in response to changes in solvent polarity or dye concentration. For example, increased dye concentrations within silica (B1680970) nanoparticles have been shown to cause a redshift in the fluorescence emission spectrum, attributed to energy transfer and self-quenching effects. nih.gov This environmental sensitivity can be exploited to probe local conditions within biological systems.

| Property | Typical Value | Reference |

|---|---|---|

| Absorption Maximum (λabs) | ~750 nm | tocris.com |

| Emission Maximum (λem) | ~764-774 nm | tocris.comglpbio.com |

| Molar Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹ | tocris.com |

| Quantum Yield (φ) | ~0.3 | tocris.com |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | tocris.com |

| Reactivity | Primary amines | tocris.com |

Time-Resolved Fluorescence Techniques for Photodynamic Studies

Time-resolved fluorescence methods provide deeper insights into the molecular dynamics and interactions of CY7-SE and its conjugates by analyzing the temporal characteristics of their fluorescence.

Transient State (TRAST) Spectroscopy for Excited-State Dynamics

Transient State (TRAST) Spectroscopy is a powerful technique for investigating the dynamics of fluorophores by monitoring transitions to long-lived dark states, such as triplet states or photo-isomers. For cyanine dyes like Sulfo-Cyanine7, photoisomerization is a key process affecting their photophysics. TRAST works by analyzing the time-averaged fluorescence intensity as a function of modulated excitation light. By systematically varying the characteristics of the excitation pulse train, one can determine the kinetics of transitions into and out of these non-emissive or weakly emissive states.

Studies on Sulfo-Cyanine7 have successfully used TRAST to characterize its photoisomerization kinetics. This analysis revealed the formation of a photoisomerized state with a redshifted emission, providing a more complete picture of the dye's excited-state dynamics than a simple two-state model would suggest. Understanding these excited-state dynamics is crucial, as they can influence the fluorescence output in various applications and can be modulated by the local environment, suggesting a potential use for CY7 as an environmental sensor.

Fluorescence Correlation Spectroscopy (FCS) for Diffusion and Interaction Analysis

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes the fluctuations in fluorescence intensity within a tiny, fixed observation volume (on the order of a femtoliter). frontiersin.orgnih.gov As fluorescently labeled molecules, such as CY7-SE conjugates, diffuse through this confocal volume, they cause bursts of photons. By calculating the temporal autocorrelation of these intensity fluctuations, FCS can provide quantitative information on the average number of particles in the volume (and thus their concentration) and their average transit time. frontiersin.orgtcspc.com

The transit time is directly related to the diffusion coefficient of the molecule, which in turn depends on its size and shape according to the Stokes-Einstein relation. tcspc.com Therefore, FCS can be used to study the hydrodynamic radius of CY7-SE labeled proteins or nanoparticles. Furthermore, it is a highly effective tool for studying molecular interactions. When a CY7-SE labeled molecule binds to another, larger molecule, the resulting complex diffuses more slowly, leading to a longer transit time that is readily detectable by FCS. tcspc.com This allows for the quantitative analysis of binding affinities and kinetics in solution at very low concentrations, providing valuable data on biomolecular interactions in their native state. nih.gov

Photoisomerization Phenomena and Their Exploitation in Sensing

The photophysical behavior of heptamethine cyanine dyes, including CY7-SE (triethylamine), is intricately linked to photoisomerization, a process that significantly influences their fluorescence properties and provides a mechanism for their application as environmental sensors. This section delves into the conformational dynamics that underpin this phenomenon and explores how environmental factors can modulate the photodynamics of these dyes.

Conformational Dynamics and Photoinduced Isomerization of Heptamethine Cyanines

Heptamethine cyanine dyes, characterized by a long polymethine chain connecting two heterocyclic moieties, can exist in various isomeric forms. The most stable form is typically the all-trans isomer. Upon absorption of light, the dye molecule is promoted to an excited singlet state. From this excited state, it can return to the ground state via several pathways, including fluorescence emission or non-radiative decay. A key non-radiative decay pathway for cyanine dyes is photoisomerization, which involves rotation around one of the carbon-carbon double bonds in the polymethine chain to form a cis-isomer. oup.com

This trans-cis isomerization process is a pivotal aspect of the conformational dynamics of heptamethine cyanines. The isomerization occurs from the excited singlet state and leads to the formation of a transient, non-fluorescent or weakly fluorescent cis-isomer. oup.com The molecule can then thermally revert to the more stable all-trans conformation in the ground state. The rate of this photoisomerization is a critical factor determining the fluorescence quantum yield and lifetime of the dye; a higher probability of isomerization leads to a shorter fluorescence lifetime and lower quantum yield. researchgate.net

Recent studies on Sulfo-Cyanine7 (SCy7), a close analog of CY7-SE, have revealed a more complex photoisomerization model. Upon excitation, SCy7 can transition from the fluorescent all-trans state (N) to a non-emissive mono-cis state (P1) and an additional photoisomerized state (P2) that exhibits redshifted emission and a shorter excited-state lifetime. nih.gov This three-state model is crucial for a comprehensive understanding of the photodynamics of these near-infrared (NIR) dyes. nih.govnih.gov Theoretical studies using density functional theory (DFT) have further elucidated the photoisomerization reaction kinetics, suggesting that the formation of different mono-cis and all-cis species can occur through a sequential two-step photoisomerization process within the excited singlet state potential energy surface. diva-portal.org

The general kinetic model for the photoisomerization of heptamethine cyanines can be summarized as follows:

| Step | Description |

| Excitation | The all-trans ground state isomer absorbs a photon and is promoted to the first excited singlet state. |

| Isomerization | In the excited state, rotation around a C-C double bond in the polymethine chain leads to the formation of a cis-isomer. |

| De-excitation | The cis-isomer can return to the ground state non-radiatively. |

| Back-isomerization | In the ground state, the cis-isomer thermally reverts to the more stable all-trans isomer. |

This dynamic equilibrium between the trans and cis isomers is fundamental to the photophysical properties of heptamethine cyanines and is highly sensitive to the dye's local environment.

Environmental Sensitivity of Dye Photodynamics (Viscosity, Polarity, Steric Effects)

The photoisomerization process of CY7-SE and other heptamethine cyanines is not static but is profoundly influenced by the surrounding environment. This sensitivity is key to their application as molecular sensors. The primary environmental factors affecting their photodynamics are viscosity, polarity, and steric hindrance. oup.comnih.gov

Viscosity: The rotational motion required for trans-cis isomerization is physically impeded in a viscous environment. nih.gov An increase in the viscosity of the solvent restricts the twisting of the polymethine chain, thereby reducing the rate of photoisomerization. This inhibition of the non-radiative decay pathway leads to an increase in the fluorescence quantum yield and a longer fluorescence lifetime. nih.gov This relationship between viscosity and fluorescence is a well-documented phenomenon for cyanine dyes and forms the basis for their use as viscosity sensors. dntb.gov.ua For instance, the fluorescence lifetime of heptamethine cyanines has been observed to increase significantly when moving from low-viscosity solvents like water to more viscous environments. nih.gov

Polarity: The polarity of the solvent also plays a crucial role in the photodynamics of heptamethine cyanines. nih.gov Changes in solvent polarity can alter the energy levels of the ground and excited states of the dye, leading to shifts in the absorption and emission spectra. nih.gov Studies have shown that for heptamethine cyanines, the fluorescence lifetime generally increases as the solvent polarity decreases. nih.gov For example, the fluorescence lifetime of Indocyanine Green (ICG), a structurally related heptamethine cyanine, is significantly longer in less polar solvents compared to water. nih.gov This effect is attributed to the stabilization or destabilization of the excited state by the solvent molecules. researchgate.net

Steric Effects: Steric hindrance around the cyanine dye can also significantly impact its photoisomerization kinetics. When the dye is bound to a larger molecule, such as a protein or nucleic acid, or is in a spatially constrained environment, the rotational freedom of the polymethine chain is restricted. oup.com This steric constraint inhibits the trans-cis isomerization, similar to the effect of high viscosity, resulting in enhanced fluorescence. This property is exploited in various biological sensing applications where an increase in fluorescence signals the binding of the dye to its target. oup.com For example, the isomerization rate of cyanine dyes is significantly reduced when they are incorporated into tightly packed structures like micelles or when conjugated to macromolecules, leading to a notable increase in fluorescence. oup.com

The interplay of these environmental factors allows for the fine-tuning of the photophysical properties of CY7-SE and its use as a sensitive reporter of its local microenvironment.

| Environmental Factor | Effect on Photoisomerization | Consequence on Fluorescence |

| Increased Viscosity | Decreased rate of isomerization | Increased quantum yield and lifetime |

| Decreased Polarity | Altered excited state energy levels | Generally increased fluorescence lifetime |

| Increased Steric Hindrance | Restricted rotational freedom | Increased quantum yield and lifetime |

Mechanistic Investigations of Cy7 Se Triethylamine Reactivity and Interactions

Chemical Reactivity Profile of the Succinimidyl Ester Moiety

CY7-SE (triethylamine), also known as Sulfo-Cyanine7 succinimidyl ester, is a fluorescent probe that contains an N-hydroxysuccinimide (NHS) ester functional group. caymanchem.commedchemexpress.com This succinimidyl ester moiety makes the dye amine-reactive, enabling it to form stable covalent bonds with primary amines (R-NH₂). abpbio.com The reaction, an aminolysis, results in the formation of a durable amide linkage. nih.gov

This conjugation process is highly pH-dependent. The optimal reaction environment is typically a buffered aqueous solution with a pH between 8.0 and 9.0. medchemexpress.commedchemexpress.com Under these slightly basic conditions, the primary amine groups on target molecules, such as proteins or amine-modified nucleic acids, are deprotonated and thus more nucleophilic, facilitating the reaction with the ester. abpbio.commedchemexpress.com It is crucial that the buffer used is free of extraneous primary amines, such as Tris or glycine, as these would compete with the target molecule for reaction with the dye, reducing labeling efficiency. abpbio.commedchemexpress.com

A significant competing reaction in aqueous environments is the hydrolysis of the succinimidyl ester. nih.gov This process, where the ester reacts with water, cleaves the NHS group and renders the dye incapable of reacting with the target amine. The rate of hydrolysis increases with pH. Therefore, careful control of reaction conditions is necessary to maximize the efficiency of the desired aminolysis over hydrolysis. nih.gov

Table 1: Factors Influencing the Reactivity of Succinimidyl Esters

| Factor | Effect on Aminolysis (Labeling) | Effect on Hydrolysis (Inactivation) | Optimal Condition for Labeling |

| pH | Increases as amines become more nucleophilic | Increases significantly at higher pH | pH 8.0 - 9.0 |

| Protein Concentration | Higher concentration increases reaction rate | Unaffected | 2-10 mg/mL recommended |

| Buffer Composition | Amine-containing buffers (e.g., Tris, glycine) compete with the target | Unaffected | Buffers free of primary amines (e.g., PBS, bicarbonate) |

| Temperature | Increases reaction rate | Increases reaction rate | Room temperature is typical |

Enzymatic Oxidation Mechanisms of Sulfo-Cyanine7

Sulfo-Cyanine7 (S7), the core chromophore of CY7-SE, can serve as a substrate for certain enzymes, most notably horseradish peroxidase (HRP). acs.orgnih.gov The enzymatic oxidation of S7 is a hydrogen peroxide (H₂O₂)-dependent process that leads to a loss of the dye's characteristic near-infrared fluorescence. acs.orgnih.gov This reaction has been investigated to understand its underlying catalytic mechanism, which involves the formation of radical intermediates and subsequent disproportionation reactions. acs.orgnih.gov

The catalytic cycle of HRP is a well-established process. nih.gov The reaction is initiated when H₂O₂ oxidizes the heme group of the native HRP enzyme in a two-electron oxidation, forming water and a highly oxidized enzyme intermediate known as compound I. nih.gov

Subsequently, the reducing substrate, in this case, Sulfo-Cyanine7, interacts with compound I. S7 donates a single electron to compound I, which reduces the enzyme to a second intermediate state, compound II. nih.gov This one-electron oxidation of the S7 molecule results in the formation of a radical cation product. acs.orgnih.gov A second S7 molecule then donates an electron to compound II, regenerating the native HRP enzyme and producing a second radical cation. This completes the catalytic cycle, allowing the enzyme to process further molecules of H₂O₂ and S7. nih.gov

The HRP-catalyzed oxidation of S7 proceeds via a one-electron oxidation mechanism, which generates a radical cation species, denoted as S7•+. acs.orgnih.gov The formation of this intermediate is responsible for the initial changes observed in the absorbance spectrum of the reaction mixture. acs.org Specifically, the primary absorbance peak of S7 at 750 nm decreases, while new, weaker absorption peaks appear at shorter wavelengths, such as 541 nm and 591 nm, which are attributed to the formation of the S7•+ radical. acs.org The formation of this radical disrupts the extensive π-conjugated system of the cyanine (B1664457) dye, leading to the observed blue shift in absorbance and the loss of near-infrared fluorescence. acs.org Studies using techniques like pulse radiolysis on other cyanine dyes have similarly shown that their one-electron reduced or oxidized radicals have absorption maxima that are blue-shifted relative to the ground-state molecule. osti.gov

Following the initial enzymatic formation of the S7•+ radical, a subsequent non-enzymatic reaction known as disproportionation occurs. acs.orgnih.gov This mechanism is also observed for other HRP substrates, such as ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). acs.orgnih.gov In this step, two molecules of the S7•+ radical react with each other. One radical is reduced back to the original S7 molecule, while the other is further oxidized to a doubly oxidized, dicationic species (S7²⁺). acs.orgnih.gov

This disproportionation reaction leads to complex changes in the absorbance spectrum over time. The peaks corresponding to the S7•+ radical (541 nm and 591 nm) decrease, while the peak for the regenerated S7 (750 nm) can show a partial recovery. acs.org Simultaneously, a new peak may form at an even shorter wavelength (e.g., 427 nm), which is thought to correspond to the doubly oxidized S7²⁺ product. acs.org This product has its delocalized π-electron system even more disturbed than the radical intermediate. acs.org

Table 2: Spectral Changes During HRP-Catalyzed Oxidation of Sulfo-Cyanine7

| Species | Absorbance Maxima (nm) | Role in Reaction | Consequence |

| Sulfo-Cyanine7 (S7) | 750 | Initial Substrate / Regenerated Product | Loss and partial recovery of this peak |

| S7 Radical Cation (S7•+) | 541, 591 | One-electron oxidation intermediate | Transient appearance and decay of these peaks |

| S7 Dication (S7²⁺) | ~427 | Two-electron oxidation product | Formation of a new blue-shifted peak |

Data compiled from studies on the HRP-catalyzed oxidation of S7. acs.org

Intermolecular Interactions and Self-Assembly of Cyanine Dyes

Cyanine dyes, including the sulfo-cyanine7 chromophore, are planar molecules with extensive delocalized π-electron systems. imaging.org This molecular structure facilitates strong intermolecular attractive forces, primarily van der Waals interactions and π-π stacking, which cause the dye molecules to self-associate or aggregate in aqueous solutions. imaging.orgrsc.org This spontaneous self-assembly is a key characteristic of cyanine dyes and leads to the formation of various supramolecular structures. rsc.orgaip.org The nature and stability of these aggregates are governed by factors such as the specific molecular structure of the dye, dye concentration, solvent polarity, and the presence of counterions or salts. imaging.orgacs.org

One of the most significant types of cyanine dye assemblies is the J-aggregate, named after E.E. Jelley who first described them. imaging.orgacs.org The formation of J-aggregates is characterized by a distinct and dramatic change in the dye's optical properties. Specifically, it leads to the appearance of a new, unusually sharp, and intense absorption band that is significantly red-shifted (bathochromically shifted) compared to the absorption band of the individual dye monomer. imaging.orgacs.org This characteristic spectral feature is known as the "J-band". rsc.org

J-aggregates are ordered supramolecular structures where the dye molecules are arranged in a specific slip-stacked, head-to-tail fashion. researchgate.net This arrangement results in strong electronic coupling between the chromophores, leading to the unique optical properties of the aggregate. acs.org The formation of J-aggregates often coincides with the emergence of lyotropic liquid-crystalline phases, where the aggregates themselves are composed of hundreds or thousands of individual dye molecules organized into one-dimensional columns or two-dimensional monolayers. imaging.orgacs.org The precise structure, whether it be lamellar (layered) or columnar, is highly dependent on the short-range intermolecular interactions dictated by the dye's molecular structure. acs.org

Table 3: Comparison of Cyanine Dye Monomer and J-Aggregate Properties

| Property | Monomer | J-Aggregate |

| Absorption Spectrum | Broader absorption band | Narrow, intense, red-shifted "J-band" westmont.edu |

| Fluorescence | Standard fluorescence emission | Often exhibits sharp, red-shifted emission westmont.edu |

| Molecular Arrangement | Individually solvated molecules | Ordered, slip-stacked arrangement researchgate.net |

| Aggregation Number | 1 | Hundreds to thousands of molecules imaging.org |

| Intermolecular Forces | Dominated by dye-solvent interactions | Dominated by π-π stacking and van der Waals forces imaging.org |

Dye-Solvent and Dye-Biological Matrix Interactions

The compound CY7-SE (triethylamine) refers to the Sulfo-Cyanine7 succinimidyl ester, supplied as a triethylamine (B128534) salt. medchemexpress.comcaymanchem.com CY7-SE is a hydrophilic, amine-reactive fluorescent probe belonging to the cyanine dye family. caymanchem.com Its utility in biological applications is fundamentally governed by its interactions with the surrounding solvent and biological macromolecules. The photophysical properties of cyanine dyes, such as their absorption and emission spectra, fluorescence quantum yield, and lifetime, are highly sensitive to the polarity, viscosity, and chemical nature of their environment. cambridge.orgnih.gov

Interactions with solvents can significantly alter the electronic distribution and geometry of the dye in its ground and excited states. nih.govnih.gov For instance, shifts in the absorption and emission spectra of cyanine dyes are commonly observed when moving between different solvents. cambridge.org A 5–10 nm hypsochromic (blue) shift in both absorption and emission was reported for certain cyanine dyes when moving from ethanol (B145695) to an aqueous phosphate (B84403) buffer. cambridge.org The fluorescence quantum yield is also markedly affected; it is often significantly lower in aqueous buffers compared to alcohols like ethanol, a phenomenon attributed in part to the low molecular mass of water facilitating non-radiative decay pathways like photoisomerization. cambridge.org The relationship between fluorescence lifetime and solvent properties is complex; for some cyanines, lifetime correlates better with the solvent's molecular weight than with its viscosity or polarity. cambridge.org

When introduced into a biological setting, CY7-SE and similar cyanine dyes interact with a diverse range of biomolecules, including proteins, nucleic acids, and lipid membranes. nih.govnih.gov The succinimidyl ester (SE) group of CY7-SE is specifically designed to react with primary amine groups, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable covalent amide bonds. medchemexpress.com This covalent labeling is a primary mechanism for its use in tracking and imaging proteins. medchemexpress.com

Beyond covalent attachment, non-covalent interactions are crucial. The binding of cyanine dyes to proteins can lead to significant changes in their fluorescence properties. nih.gov For example, some meso-substituted cyanines exhibit a pronounced increase in fluorescence when they bind to fibrillar protein aggregates, such as amyloid structures, making them valuable probes for studying these pathological formations. nih.gov Similarly, complexation with macromolecules like human serum albumin (HSA) and DNA can cause a steep increase in fluorescence intensity. nih.gov

Interactions with lipid membranes are governed by a combination of electrostatic and hydrophobic forces. nih.gov Water-soluble cyanine dyes like the sulfo-Cy dyes can associate with lipid bilayers in a two-step process: an initial rapid association driven by electrostatic attraction between the dye's charged groups and the lipid headgroups, followed by a slower insertion of the dye's hydrophobic parts into the lipid core. nih.gov The strength of this binding is influenced by the lipid composition of the membrane. nih.gov

The interaction of cyanine dyes with DNA is also of significant interest. Dyes can bind to the minor or major grooves of the DNA helix or stack at the termini. cambridge.orgsemanticscholar.org These interactions can restrict the dye's conformational freedom, leading to an increase in fluorescence quantum yield and making them useful for nucleic acid detection and quantification. nih.gov

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (ΔλSt, nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| Methanol | 432 | 470 | 38 | 0.003 |

| Ethanol | 434 | 472 | 38 | 0.005 |

| Acetonitrile (B52724) | 422 | 458 | 36 | 0.002 |

| Dioxane | 425 | 455 | 30 | 0.010 |

| Toluene | 424 | 454 | 30 | 0.011 |

Data adapted from a study on monomethine cyanine dyes to illustrate solvent effects. Absolute values for CY7 may differ, but the trends are representative of the cyanine class. nih.gov

Broader Mechanistic Roles of Triethylamine in Organic Transformations

Triethylamine (Et₃N) is a sterically hindered, organic tertiary amine that is widely employed in organic synthesis, primarily as a non-nucleophilic base. nus.edu.sgwikipedia.org Its pKa of 10.75 for its conjugate acid makes it sufficiently basic to deprotonate a variety of acidic protons, while its bulky ethyl groups diminish its nucleophilicity, preventing it from readily participating in substitution reactions as a nucleophile. nus.edu.sgmdpi.com This combination of properties allows it to serve as a catalyst and acid scavenger in numerous organic transformations. wikipedia.org

Triethylamine in Base-Promoted Rearrangement and Racemization Mechanisms

Triethylamine's role as a base is pivotal in promoting molecular rearrangements that proceed through base-mediated intermediates. A notable example is the Beckmann rearrangement, which converts an oxime into an amide. wikipedia.org While often catalyzed by strong acids, the rearrangement can also be promoted by other reagents, including triethylamine in combination with agents like tosyl chloride. wikipedia.org In this context, triethylamine acts as a base to facilitate the formation of a better leaving group on the oxime nitrogen, which then initiates the migratory shift of the group anti-periplanar to it.

In the context of racemization, triethylamine can facilitate the interconversion of enantiomers by abstracting a proton from a chiral center, leading to a planar, achiral intermediate. wikipedia.org For instance, a ketone with a chiral α-carbon can be racemized in the presence of a base like triethylamine. The base removes the α-proton to form an achiral enolate ion. Subsequent reprotonation of this planar enolate can occur from either face with equal probability, resulting in a racemic mixture of the R and S enantiomers. wikipedia.org This mechanism is fundamental in processes where the loss of optical activity is desired or occurs as a side reaction.

Triethylamine as a Catalyst in Nucleophilic Substitution and Williamson Etherification

In nucleophilic substitution reactions, triethylamine is frequently used as an acid scavenger. wikipedia.org A classic application is in acylation reactions, such as the formation of esters and amides from acyl chlorides. wikipedia.org In these reactions, a nucleophile (an alcohol or amine) attacks the acyl chloride, displacing the chloride ion and forming a new bond. This process generates hydrogen chloride (HCl) as a byproduct. Triethylamine, as a base, neutralizes the HCl to form triethylammonium (B8662869) chloride, preventing the acid from protonating the starting nucleophile (rendering it non-nucleophilic) or promoting unwanted side reactions. wikipedia.org

While generally considered a poor nucleophile, triethylamine can, under certain conditions, act as one, particularly in reactions with highly reactive electrophiles or when stronger nucleophiles are absent. mdpi.comchemguide.co.uk This can sometimes lead to the formation of quaternary ammonium (B1175870) salt byproducts. mdpi.comreddit.com For example, in some nucleophilic aromatic substitutions on electron-deficient heteroaromatic halides, direct nucleophilic attack by triethylamine on the aromatic ring has been observed as a competing pathway. mdpi.com

In the Williamson ether synthesis, which typically involves the Sₙ2 reaction of an alkoxide with a primary alkyl halide, triethylamine is generally not the base of choice. reddit.comwikipedia.org The reaction requires the formation of an alkoxide from an alcohol, which necessitates a strong base capable of complete deprotonation, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). reddit.comwikipedia.org Triethylamine is often not basic enough to deprotonate alcohols to a significant extent. reddit.com Furthermore, its slight nucleophilicity means it can compete with the desired alkoxide nucleophile by reacting with the alkyl halide to form a tetraethylammonium (B1195904) salt, reducing the yield of the desired ether product. reddit.com

| Reaction Type | Primary Role of Triethylamine | Mechanism Summary | Typical Outcome |

|---|---|---|---|

| Acylation (e.g., Amide formation) | Base (Acid Scavenger) | Neutralizes HCl byproduct, preventing protonation of the amine nucleophile. wikipedia.org | High yield of amide product. |

| Beckmann Rearrangement | Base | Facilitates formation of a good leaving group on the oxime nitrogen to initiate rearrangement. wikipedia.org | Formation of a substituted amide. |

| α-Carbon Racemization | Base | Abstracts an α-proton to form a planar, achiral enolate intermediate. wikipedia.org | Loss of optical activity, formation of a racemic mixture. |

| Nucleophilic Aromatic Substitution | Base / Competing Nucleophile | Acts as a base, but can sometimes attack the electrophilic ring directly. mdpi.com | Desired substitution product, with potential for quaternary ammonium byproduct. |

| Williamson Ether Synthesis | Ineffective Base / Competing Nucleophile | Insufficiently basic to fully deprotonate most alcohols; can react with the alkyl halide. reddit.com | Low yield of ether; stronger bases are preferred. |

Development and Characterization of Advanced Cy7 Se Triethylamine Probes

Design Principles for Targeted Fluorescent Imaging Probes

The development of targeted fluorescent probes is crucial for visualizing specific molecular events and cell populations in complex biological systems. The design of such probes involves the integration of a targeting moiety with a fluorescent reporter like CY7.

Ligand-directed targeting is a powerful strategy to enhance the accumulation of fluorescent probes at a specific site of interest, thereby improving signal-to-noise ratios for imaging. This approach involves conjugating the fluorescent dye to a ligand that has a high affinity and specificity for a particular biological target, such as a cell surface receptor or an enzyme that is overexpressed in a disease state.

Commonly used ligands include:

Antibodies and antibody fragments: These offer high specificity for their target antigens. For example, CY7 can be conjugated to monoclonal antibodies to target cancer cells.

Peptides: Small peptides can be designed to bind to specific receptors. Their smaller size can lead to better tissue penetration compared to whole antibodies.

Small molecules: These can target specific enzymes or receptors and are often used for their rapid clearance and good bioavailability.